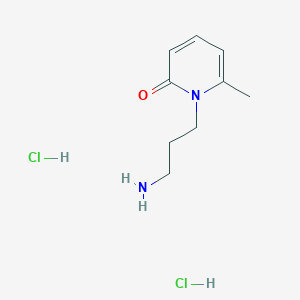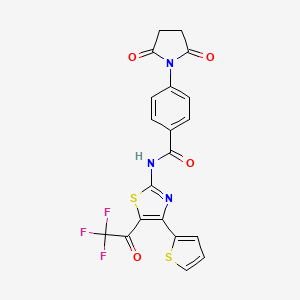![molecular formula C9H9N3O2S B2406703 2-[(But-2-ynoylamino)methyl]-1,3-thiazole-4-carboxamide CAS No. 2411305-34-3](/img/structure/B2406703.png)
2-[(But-2-ynoylamino)methyl]-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(But-2-ynoylamino)methyl]-1,3-thiazole-4-carboxamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as 'BTMTC' and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of BTMTC is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. BTMTC has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. Furthermore, BTMTC has been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
BTMTC has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. BTMTC has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth and metastasis. Furthermore, BTMTC has been reported to reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases.
Advantages and Limitations for Lab Experiments
BTMTC has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized using various methods, and its yield can be optimized by varying the reaction conditions. However, BTMTC also has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations. Therefore, it is important to use appropriate safety precautions when handling BTMTC in the laboratory.
Future Directions
There are several future directions for the research on BTMTC. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Another direction is to explore its mechanism of action and identify its molecular targets. Furthermore, it is important to optimize the synthesis method of BTMTC to improve its yield and purity. Finally, it is important to evaluate the safety and toxicity of BTMTC in preclinical and clinical studies before its potential use as a therapeutic agent.
Synthesis Methods
BTMTC can be synthesized using various methods, including the reaction of 2-aminothiazole with but-2-ynoic acid, followed by the coupling reaction with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). Another method involves the reaction of 2-aminothiazole with but-2-ynoic acid chloride, followed by the coupling reaction with N,N-diisopropylethylamine (DIPEA) and NHS. These methods have been reported in the literature, and the yield of BTMTC can be optimized by varying the reaction conditions.
Scientific Research Applications
BTMTC has been extensively studied for its potential therapeutic applications. It has been reported to have antitumor, anti-inflammatory, and antibacterial activities. BTMTC has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been reported to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases. Furthermore, BTMTC has shown antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
properties
IUPAC Name |
2-[(but-2-ynoylamino)methyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c1-2-3-7(13)11-4-8-12-6(5-15-8)9(10)14/h5H,4H2,1H3,(H2,10,14)(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUIIQZJMSDMIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=NC(=CS1)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Heptyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2406620.png)

![2-[Methyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid](/img/structure/B2406624.png)

![N-(4-bromo-2-fluorophenyl)-2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2406628.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2406629.png)

![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2406633.png)



![1-[(furan-2-yl)methyl]-3-(2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetyl)urea](/img/structure/B2406641.png)

